molecular formula C9H12N4O2 B028930 3-Methyl-7-propylxanthine CAS No. 55242-64-3

3-Methyl-7-propylxanthine

Cat. No. B028930
CAS RN: 55242-64-3
M. Wt: 208.22 g/mol
InChI Key: MHNVSFOURBQRPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of xanthine derivatives typically involves a variety of chemical reactions to introduce specific alkyl groups at desired positions of the xanthine nucleus. For 3-Methyl-7-propylxanthine, the synthetic approach may involve alkylation steps where methyl and propyl groups are introduced at the 3 and 7 positions, respectively. A detailed synthesis analysis of closely related compounds, such as 3-Methylxanthine derivatives, provides insight into potential synthetic pathways. For example, 3-Methylxanthine and its derivatives can be synthesized from uracil derivatives through a series of reactions including condensation, cyclization, and alkylation (Zhao Ji-quan, 2012).

Molecular Structure Analysis

The molecular structure of 3-Methyl-7-propylxanthine is characterized by the presence of methyl and propyl groups attached to the xanthine core. Computational and analytical studies, such as those conducted on 3-substituted xanthines, suggest that these substitutions influence the compound's ability to form structures like tetrad and quadruplex structures, indicating a potential for complex interactions with biological molecules (J. Szolomajer et al., 2011).

Scientific Research Applications

  • Diuretic and Hypoglycemic Activities : Compounds such as 7-substituted 3-benzyl-8-propylxanthines exhibit strong diuretic and medium hypoglycemic activities, suggesting potential as drugs for treating metabolic syndrome pathologies (Mykhalchenko et al., 2019).

  • Immunosuppressive Effects : Methylxanthines protect mice from endotoxic shock by enhancing the release of immunosuppressive cytokines and increasing intracellular cAMP levels (Jilg et al., 1996).

  • Bronchodilator Activity : Substituted 3-propylxanthines, like (3'-methoxypropyl)- and 1-(3'-butenyl)-substituted, effectively inhibit bronchospasm in guinea pigs without stimulating the heart or central nervous system (Miyamoto et al., 1993).

  • Suppression of TNF-alpha Production : Xanthine derivatives, particularly A 80 2715, effectively suppress TNF-alpha production by inhibiting cAMP phosphodiesterase activity (Semmler et al., 1993).

  • Cerebral Blood Flow and Glucose Utilization : Propentofylline increases local cerebral blood flow and reduces glucose utilization in rats, potentially offering protection to neuronal tissue under hypoxic/ischemic conditions (Grome et al., 1996).

  • Potential Antiasthmatic or Antidiabetic Drugs : Alkylxanthine derivatives with substitutions at the 1-, 3-, 7-, and 8-positions show potential as antiasthmatic or antidiabetic drugs, with improved selectivity over A1 and A2A receptors (Kim et al., 2002).

  • Quadruplex Formation : 3-Substituted xanthines, including 3-Methylxanthine (3MX), show promise in forming tetrad and quadruplex structures, with strong internal hydrogen bonds and aggregating tendencies (Szolomajer et al., 2011).

  • Potential Antistroke Agent : Propentofylline shows improvement in postischemic stroke index and mortality rate in sensitive gerbils, indicating its potential as an antistroke agent (Delbarre et al., 1990).

  • Inhibition of Phosphodiesterases : 7-Substituted 1-methyl-3-isobutylxanthines show potential as specific inhibitors of peak I activity in pig coronary arteries, suggesting avenues for future drug development (Garst et al., 1976).

  • Treatment of Vascular Dementia and Alzheimer's : Propentofylline is metabolized into hydroxypropentofylline, which is effective for treating vascular dementia and Alzheimer's type dementia (Kwon et al., 1998).

Safety And Hazards

The safety data sheet advises to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also advised to use caution when handling and to avoid prolonged exposure .

properties

IUPAC Name

3-methyl-7-propylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-3-4-13-5-10-7-6(13)8(14)11-9(15)12(7)2/h5H,3-4H2,1-2H3,(H,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNVSFOURBQRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391374
Record name 3-Methyl-7-propylxanthine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-propylxanthine

CAS RN

55242-64-3
Record name 3,7-Dihydro-3-methyl-7-propyl-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55242-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-7-propylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-7-propylpurine-2,6-dione
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Synthesis routes and methods I

Procedure details

The 1,3-methyl-7-alkylxanthine was thus converted to the corresponding 3-methyl-7-alkylxanthine. The results of the conversion reaction are shown in FIG. 2. It is seen that in using either of the substrates (caffeine or 1,3-dimethyl-7-propylxanthine) the transformant strain having pCA32A, i.e., P. putida IF-3-9C-21/pCA32A, produces the corresponding conversion product (theobromine or 3-methyl-7-propylxanthine, respectively) in an amount about 2 to 4 times that produced by P. putida IF-3-9C-21.
[Compound]
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1,3-methyl-7-alkylxanthine
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3-methyl-7-alkylxanthine
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Synthesis routes and methods II

Procedure details

437.2 g of 3-methyl-7-propylxanthine are suspended in a mixture of 240 g of methanol and 321 g of water and induced to dissolve at elevated temperature with 160 g of 50% strength sodium hydroxide solution, and subsequently at the boiling point 358 g of 1-bromo-5-hexanone are added and the mixture is heated to reflux for 41/2 hours. After cooling, unreacted 3-methyl-7-propylxanthine is separated off and the alcohol is removed by distillation. The aqueous solution is adjusted to pH 11 with sodium hydroxide solution and extracted with methylene chloride. 1-(5-Oxohexyl)-3-methyl-7-propylxanthine is obtained with melting point 69°-70° C. in approximately 90% yield (based on reacted 3-methyl-7-propylxanthine) from the residue of the methylene chloride solution after recrystallization from 5.2 of diisopropyl ether.
Quantity
437.2 g
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240 g
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321 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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